3-Bromo-3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3-Bromo-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves a multi-step process. One common method includes the bromination of a biphenyl precursor followed by the introduction of a fluorine atom. The carboxylic acid group is then introduced through a carboxylation reaction. The reaction conditions often involve the use of solvents like methanol and catalysts such as para-toluenesulfonic acid (TsOH) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of reagents and conditions is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form other derivatives, while reduction can yield alcohols or aldehydes.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and fluorinating agents for introducing fluorine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated biphenyl derivatives, while coupling reactions can produce more complex biphenyl structures.
Scientific Research Applications
3-Bromo-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 3-Bromo-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- 3-Bromo-3’-fluoro-[1,1’-biphenyl]-4-ol
- 3-Bromo-3’-fluoro-[1,1’-biphenyl]-4-methyl
- 3-Bromo-3’-fluoro-[1,1’-biphenyl]-4-amine
Comparison: Compared to these similar compounds, 3-Bromo-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in water and its ability to form hydrogen bonds, making it more versatile in various applications .
Properties
IUPAC Name |
2-bromo-4-(3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO2/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXCPYPXYQBPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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